

Spectroscopic Profile of Lauryl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lauryl Laurate

Cat. No.: B087604

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **lauryl laurate** (dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and research sectors. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound.

Chemical Structure

Lauryl laurate is the ester formed from the condensation of lauric acid and lauryl alcohol. Its chemical structure is shown below:

Chemical Formula: $C_{24}H_{48}O_2$ Molecular Weight: 368.64 g/mol CAS Number: 13945-76-1[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **lauryl laurate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on established data for long-chain fatty acid esters, the expected chemical shifts for the 1H and ^{13}C nuclei of **lauryl laurate** are presented below.[2][3][4][5]

Table 1: Predicted ^1H NMR Spectroscopic Data for **Lauryl Laurate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.05	Triplet	2H	-O-CH ₂ -CH ₂ -
~ 2.28	Triplet	2H	-CH ₂ -COO-
~ 1.62	Multiplet	4H	-O-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -COO-
~ 1.26	Multiplet	36H	-(CH ₂) ₉ - and -(CH ₂) ₈ -
~ 0.88	Triplet	6H	CH ₃ -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Lauryl Laurate** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 173.9	C=O
~ 64.4	-O-CH ₂ -
~ 34.4	-CH ₂ -COO-
~ 31.9	-CH ₂ -CH ₂ -CH ₃ (from both chains)
~ 29.6 - 29.1	-(CH ₂) _n - (multiple overlapping signals)
~ 28.6	-O-CH ₂ -CH ₂ -
~ 25.9	-CH ₂ -CH ₂ -COO-
~ 25.1	-O-CH ₂ -CH ₂ -CH ₂ -
~ 22.7	-CH ₂ -CH ₃ (from both chains)
~ 14.1	CH ₃ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a long-chain ester, **lauryl laurate** exhibits characteristic absorption bands.[\[6\]](#)[\[7\]](#)

Table 3: Key IR Absorption Bands for **Lauryl Laurate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2916	Strong	C-H asymmetric stretching (CH ₂)
~ 2848	Strong	C-H symmetric stretching (CH ₂)
~ 1740	Strong	C=O ester stretching
~ 1472, 1462	Medium	C-H bending (scissoring) (CH ₂)
~ 1170	Strong	C-O stretching (ester)
~ 720	Medium	C-H rocking (-(CH ₂) _n -, n ≥ 4)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. The electron ionization (EI) mass spectrum of **lauryl laurate** shows characteristic fragmentation patterns.[\[8\]](#)
[\[9\]](#)

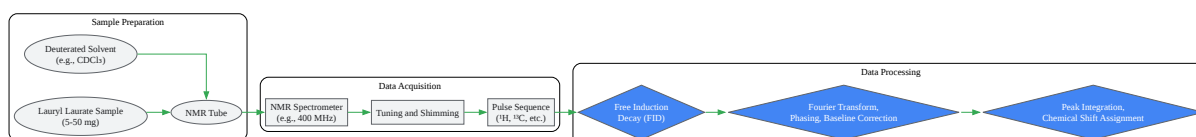
Table 4: Major Fragments in the Mass Spectrum of **Lauryl Laurate** (GC-MS, EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
201	~100	$[\text{CH}_3(\text{CH}_2)_{10}\text{CO}]^+$ (Lauryl acylium ion)
43	~79	$[\text{C}_3\text{H}_7]^+$
57	~70	$[\text{C}_4\text{H}_9]^+$
55	~47	$[\text{C}_4\text{H}_7]^+$
41	~44	$[\text{C}_3\text{H}_5]^+$
168	-	$[\text{CH}_3(\text{CH}_2)_{10}]^+$ (Dodecyl fragment)

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

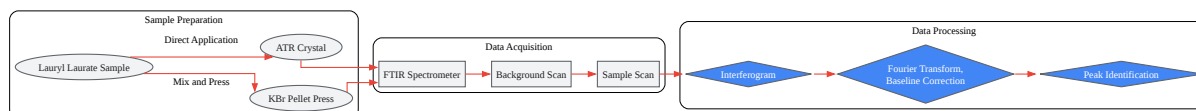


[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for NMR analysis.

A sample of **lauryl laurate** (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent such as chloroform- d (CDCl_3) and transferred to an NMR tube.[3] The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz) after tuning the probe and shimming the magnetic field to optimize resolution.[2] For quantitative ^1H NMR, a sufficient relaxation delay (e.g., 5 times the longest T_1) should be used.[3] The resulting Free Induction Decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction to yield the final spectrum for analysis.[4]

IR Spectroscopy

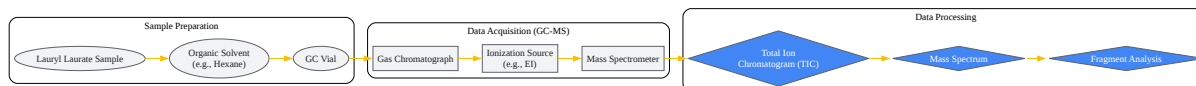


[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for FTIR analysis.

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid **lauryl laurate** sample is placed directly onto the ATR crystal.[10] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] A background spectrum of the empty accessory is first collected. The sample is then scanned, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.[10]

Mass Spectrometry



[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for GC-MS analysis.

A dilute solution of **lauryl laurate** in a volatile organic solvent like hexane is prepared and injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).[11] The GC separates the analyte from any impurities before it enters the MS. In the MS, the sample is ionized, typically by electron ionization (EI) at 70 eV.[8] The resulting charged fragments are separated by their mass-to-charge ratio, and a mass spectrum is generated. The data can be viewed as a total ion chromatogram (TIC) and the mass spectrum for the peak of interest can be analyzed to identify the fragmentation pattern.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- 8. Lauryl Laurate | C₂₄H₄₈O₂ | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dodecanoic acid, dodecyl ester [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Lauryl Laurate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087604#spectroscopic-data-of-lauryl-laurate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com